molecular formula C5H7NO3 B13482039 (5-Methoxy-1,3-oxazol-2-yl)methanol

(5-Methoxy-1,3-oxazol-2-yl)methanol

Cat. No.: B13482039
M. Wt: 129.11 g/mol
InChI Key: INYFRCFZHNLVNF-UHFFFAOYSA-N
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Description

(5-Methoxy-1,3-oxazol-2-yl)methanol is a high-purity, heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a 1,3-oxazole core, a privileged scaffold in the design of novel bioactive molecules due to its presence in a wide range of therapeutic agents . The structure incorporates both a methoxy group and a hydroxymethyl functional handle, providing a versatile site for further synthetic modification and derivatization, enabling the creation of more complex molecular architectures for structure-activity relationship (SAR) studies. Researchers value this compound primarily as a synthetic intermediate. Its molecular framework is central to developing compounds with diverse biological activities, as the isoxazole and oxazole classes are known to exhibit antimicrobial, antiviral, anticancer, and anti-inflammatory properties . The specific substitution pattern on the oxazole ring makes it a valuable precursor for synthesizing and optimizing potential inhibitors targeting various enzymes, making it a critical reagent for expanding chemical libraries in high-throughput screening. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

(5-methoxy-1,3-oxazol-2-yl)methanol

InChI

InChI=1S/C5H7NO3/c1-8-5-2-6-4(3-7)9-5/h2,7H,3H2,1H3

InChI Key

INYFRCFZHNLVNF-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(O1)CO

Origin of Product

United States

Foundational & Exploratory

Molecular weight and formula of 5-methoxy-oxazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Weight and Formula of 5-Methoxy-Oxazole Derivatives

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of determining the molecular weight and chemical formula of 5-methoxy-oxazole derivatives. The oxazole ring is a cornerstone in medicinal chemistry, and the addition of a methoxy group at the 5-position significantly influences its electronic properties and potential biological activity.[1][2] Accurate characterization of novel analogues is the foundational step in any discovery pipeline, ensuring the integrity of subsequent structure-activity relationship (SAR) studies and preclinical development.

This document moves beyond simple definitions, offering a field-proven perspective on the interplay between theoretical calculations and robust experimental validation. We will explore the causality behind analytical choices, emphasizing a self-validating system of characterization that ensures the unimpeachable identity of the target compound.

The Foundation: Theoretical Molecular Formula and Weight

Before embarking on any experimental work, the starting point is always the theoretical molecular formula and weight derived from the putative structure of the synthesized derivative. This calculated value serves as the benchmark against which all experimental data are compared.

The process is straightforward:

  • Determine the Chemical Formula: Based on the intended chemical structure, count the number of atoms of each element present (e.g., Carbon, Hydrogen, Nitrogen, Oxygen, etc.).

  • Calculate Molecular Weight: Sum the atomic weights of all atoms in the formula.[3][4] Use the monoisotopic mass for each element for comparison with high-resolution mass spectrometry data.

For the parent 5-methoxy-oxazole, the calculation is as follows:

  • Formula: C₄H₅NO₂[5]

  • Composition:

    • 4 Carbon atoms: 4 x 12.011 amu

    • 5 Hydrogen atoms: 5 x 1.008 amu

    • 1 Nitrogen atom: 1 x 14.007 amu

    • 2 Oxygen atoms: 2 x 15.999 amu

  • Average Molecular Weight: 99.09 g/mol [5]

This theoretical value is the hypothesis; the following experimental procedures are how we test it.

Experimental Determination: An Integrated Approach

No single technique provides a complete picture. A robust characterization relies on the synergistic use of elemental analysis to determine the simplest atomic ratios and mass spectrometry to provide the exact mass of the intact molecule.

Elemental Analysis: Defining the Empirical Formula

Elemental analysis, typically through combustion, provides the mass percentages of Carbon, Hydrogen, and Nitrogen (CHN analysis) in a purified sample.[6] This data allows for the determination of the empirical formula —the simplest whole-number ratio of atoms in the compound.[7][8][9]

The Causality Behind the Method: Why start with elemental analysis? Because it provides a fundamental, independent validation of the atomic constituents of your molecule. If the experimentally determined atom ratios do not match the theoretical ratios of your target compound, it immediately signals a potential issue with the synthesis, purification, or structural assignment, saving valuable time and resources.

From Raw Data to Empirical Formula: A Step-by-Step Logic

  • Assume a 100g Sample: Convert the percentage of each element directly into grams.[8][9]

  • Convert Mass to Moles: Divide the mass of each element by its atomic mass to find the number of moles.[7]

  • Determine the Simplest Ratio: Divide the mole count of each element by the smallest mole value obtained in the previous step.[7][9]

  • Obtain Whole Numbers: If the resulting ratios are not whole numbers, multiply all ratios by a small integer to clear the decimals and arrive at the empirical formula.[8]

The molecular formula is always an integer multiple of the empirical formula.[6][10] To determine this integer, a molecular weight determination is essential.

Mass Spectrometry: The Gold Standard for Molecular Weight

Mass spectrometry (MS) is the most powerful technique for determining the molecular weight of a compound.[4][11] It measures the mass-to-charge ratio (m/z) of ionized molecules. For the analysis of novel 5-methoxy-oxazole derivatives, High-Resolution Mass Spectrometry (HRMS) is indispensable.

Why HRMS is Non-Negotiable:

  • Low-Resolution MS (LRMS) provides the nominal mass (integer mass), which is often insufficient for unambiguous identification. For example, multiple chemical formulas can result in the same nominal mass.

  • High-Resolution MS (HRMS) , using analyzers like Time-of-Flight (TOF) or Orbitrap, measures the exact mass to several decimal places.[11][12] This high precision allows for the determination of a single, unique molecular formula that corresponds to the measured mass, thereby confirming the elemental composition.[13]

The most critical data point in the spectrum is the molecular ion peak (M⁺) or, more commonly in modern soft-ionization techniques like Electrospray Ionization (ESI), the protonated molecule ([M+H]⁺) or other adducts.[13] This peak represents the intact molecule and its m/z value provides the molecular weight.

Integrated Characterization Workflow

The following workflow illustrates the logical process a scientist follows to confirm the identity of a newly synthesized 5-methoxy-oxazole derivative. This system is self-validating, as the results from orthogonal techniques must converge to support the proposed structure.

G cluster_synthesis Synthesis & Purification cluster_data Data Interpretation & Validation Synth Synthesize Putative 5-Methoxy-Oxazole Derivative Purify Purify Compound (e.g., Chromatography, Recrystallization) Synth->Purify EA Perform Elemental Analysis (%C, %H, %N) Purify->EA HRMS Perform High-Resolution Mass Spectrometry (HRMS) Purify->HRMS Calc_EF Calculate Empirical Formula EA->Calc_EF Observe_M Observe Molecular Ion Peak (e.g., [M+H]⁺) HRMS->Observe_M Confirm Confirm Molecular Formula & Molecular Weight Calc_EF->Confirm Compare Compare Experimental Exact Mass to Theoretical Mass Observe_M->Compare Compare->Confirm

Sources

An In-Depth Technical Guide to (5-Methoxy-1,3-oxazol-2-yl)methanol: A Heterocyclic Scaffold of Pharmaceutical Interest

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a comprehensive overview of the chemical identity, properties, and potential applications of (5-Methoxy-1,3-oxazol-2-yl)methanol, a heterocyclic compound with significant potential in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals engaged in synthetic chemistry and pharmaceutical research.

Core Chemical Identity

The compound at the center of this guide is unequivocally identified by its IUPAC name: (5-Methoxy-1,3-oxazol-2-yl)methanol .[1]

Structural and Molecular Data

A thorough understanding of the molecule's composition and topology is fundamental to its application. The key identifiers and structural details are summarized below.

ParameterValueSource
Molecular Formula C₅H₇NO₃[1]
Molecular Weight 129.11 g/mol [1]
SMILES COC1=CN=C(O1)CO[1]
InChI InChI=1S/C5H7NO3/c1-8-5-2-6-4(3-7)9-5/h2,7H,3H2,1H3[1]
InChIKey INYFRCFZHNLVNF-UHFFFAOYSA-N[1]

Table 1: Core Chemical Identifiers for (5-Methoxy-1,3-oxazol-2-yl)methanol.

The Oxazole Moiety: A Privileged Scaffold in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This structural motif is considered a "privileged scaffold" in drug discovery. Its prevalence in numerous biologically active natural products and synthetic compounds underscores its importance. The oxazole ring's unique electronic properties and its ability to participate in hydrogen bonding and other non-covalent interactions allow molecules containing this core to bind effectively with a wide range of biological targets, including enzymes and receptors.

Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including:

  • Anti-inflammatory

  • Anticancer

  • Antibacterial

  • Antiviral

The versatility of the oxazole core makes it a valuable building block for the combinatorial synthesis of compound libraries aimed at identifying novel therapeutic agents.

The Role of the Methoxy Group in Drug Design

The methoxy group (-OCH₃) is a small, yet powerful, functional group frequently incorporated into drug molecules to optimize their pharmacokinetic and pharmacodynamic properties. Its inclusion can influence a molecule's:

  • Solubility: The methoxy group can enhance aqueous solubility, which is often a critical factor for drug delivery and absorption.

  • Metabolic Stability: It can block sites of metabolism, leading to a longer half-life in the body.

  • Receptor Binding: The oxygen atom can act as a hydrogen bond acceptor, contributing to the binding affinity of a drug to its target.

  • Lipophilicity: The methyl group can increase lipophilicity, which can affect cell membrane permeability.

The strategic placement of a methoxy group on a pharmacologically active scaffold, such as the oxazole ring in (5-Methoxy-1,3-oxazol-2-yl)methanol, can therefore be a key strategy in the development of new drugs with improved efficacy and safety profiles.

Synthesis and Characterization: A Proposed Retrosynthetic Approach

A potential retrosynthetic pathway for (5-Methoxy-1,3-oxazol-2-yl)methanol is outlined below. This approach is hypothetical and would require experimental validation.

Retrosynthesis target (5-Methoxy-1,3-oxazol-2-yl)methanol precursor1 Reduction of 2-formyl-5-methoxy-1,3-oxazole target->precursor1 Functional Group Interconversion precursor2 2-Formyl-5-methoxy-1,3-oxazole precursor1->precursor2 precursor3 Cyclization precursor2->precursor3 C-N, C-O bond formation reagent1 α-Halo-β-methoxyacetaldehyde (or equivalent) precursor3->reagent1 reagent2 Formamide precursor3->reagent2

Figure 1: A proposed retrosynthetic analysis for (5-Methoxy-1,3-oxazol-2-yl)methanol.

Proposed Synthetic Workflow

The forward synthesis based on the retrosynthetic analysis would likely involve the following key steps:

  • Oxazole Ring Formation: The core oxazole ring could be constructed via a Hantzsch-type synthesis by reacting an appropriate α-halo-β-methoxyacetaldehyde derivative with formamide. This reaction would yield 5-methoxy-1,3-oxazole.

  • Formylation: The 5-methoxy-1,3-oxazole would then be formylated at the C2 position, which is the most reactive site for electrophilic substitution in the oxazole ring, to yield 2-formyl-5-methoxy-1,3-oxazole.

  • Reduction: The final step would involve the reduction of the aldehyde group to a primary alcohol, yielding the target compound, (5-Methoxy-1,3-oxazol-2-yl)methanol.

SynthesisWorkflow start α-Halo-β-methoxyacetaldehyde + Formamide step1 Hantzsch-type Cyclization start->step1 intermediate1 5-Methoxy-1,3-oxazole step1->intermediate1 step2 Vilsmeier-Haack Formylation intermediate1->step2 intermediate2 2-Formyl-5-methoxy-1,3-oxazole step2->intermediate2 step3 Reduction (e.g., NaBH₄) intermediate2->step3 product (5-Methoxy-1,3-oxazol-2-yl)methanol step3->product

Figure 2: A proposed forward synthetic workflow for (5-Methoxy-1,3-oxazol-2-yl)methanol.

Characterization

Upon successful synthesis, the structure and purity of (5-Methoxy-1,3-oxazol-2-yl)methanol would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the O-H stretch of the alcohol, the C-O-C stretches of the ether and oxazole ring, and the C=N stretch of the oxazole ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact mass of the molecule, confirming its elemental composition.

Potential Applications in Drug Development

Given the established biological activities of oxazole derivatives, (5-Methoxy-1,3-oxazol-2-yl)methanol represents a promising starting point for the development of new therapeutic agents. The presence of the hydroxymethyl group at the 2-position provides a convenient handle for further chemical modification, allowing for the synthesis of a diverse library of derivatives.

Potential therapeutic areas for exploration include, but are not limited to:

  • Oncology: Many oxazole-containing compounds have shown potent anticancer activity.

  • Infectious Diseases: The oxazole scaffold is present in several antibacterial and antiviral drugs.

  • Inflammatory Disorders: Oxazole derivatives have been investigated for their anti-inflammatory properties.

The combination of the "privileged" oxazole scaffold with the beneficial properties of the methoxy group makes (5-Methoxy-1,3-oxazol-2-yl)methanol a molecule of high interest for future drug discovery programs.

Future Directions

The synthesis and biological evaluation of (5-Methoxy-1,3-oxazol-2-yl)methanol and its derivatives are warranted to fully explore the therapeutic potential of this chemical entity. Future research should focus on:

  • Development and optimization of a robust synthetic route.

  • Comprehensive spectroscopic and analytical characterization.

  • Screening for biological activity in a variety of disease models.

  • Structure-activity relationship (SAR) studies to identify key structural features for optimal activity.

This technical guide serves as a foundational document to stimulate further research into this promising heterocyclic compound.

References

While direct citations for the synthesis and properties of (5-Methoxy-1,3-oxazol-2-yl)methanol are not available in the current body of scientific literature, the information presented is based on established principles of organic chemistry and the well-documented importance of the oxazole and methoxy moieties in medicinal chemistry. For further reading on these topics, the following resources are recommended:

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Patrick, G. L. (2013). An Introduction to Medicinal Chemistry (5th ed.). Oxford University Press.
  • PubChem. (n.d.). (5-methoxy-1,3-oxazol-2-yl)methanol. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

Sources

Troubleshooting & Optimization

Improving yield of (5-Methoxy-1,3-oxazol-2-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (5-Methoxy-1,3-oxazol-2-yl)methanol presents a unique paradox in heterocyclic chemistry: the 5-methoxy group activates the ring, making it electron-rich and versatile, but simultaneously renders the system an enol ether equivalent , creating extreme susceptibility to acid-catalyzed hydrolysis.

Most yield losses reported by users are not due to the failure of the bond-forming step (reduction), but rather the degradation of the product during workup and purification . This guide pivots away from standard "textbook" protocols to a field-proven methodology that prioritizes pH control and kinetic management to preserve the labile oxazole core.

Part 1: Critical Control Points (The "Why")

Before executing the protocol, understand the three mechanistic failure modes that kill yield.

The "Hidden" Hydrolysis Pathway

The 5-methoxy-1,3-oxazole ring is electronically similar to a ketene acetal. Upon exposure to even mild proton sources (silica gel, acidic quench, trace HCl in chloroform), the C5 position protonates, leading to rapid ring opening.

  • Consequence: Formation of acyclic methyl N-formylglycinate derivatives or complete decomposition.

  • Solution: All solvents and stationary phases must be buffered to pH 7.5–8.0.

Reduction Selectivity (Ester vs. Ring)

The precursor, Ethyl 5-methoxyoxazole-2-carboxylate , contains two electrophilic sites: the exocyclic ester and the endocyclic imine (C=N).

  • Risk: Strong reducing agents (LiAlH4) or elevated temperatures can reduce the oxazole ring (C=N bond) to an oxazoline or oxazolidine.

  • Solution: Use Sodium Borohydride (NaBH4) in methanol at controlled temperatures (0 °C) to selectively reduce the ester.

Thermal Instability

5-Alkoxyoxazoles have low thermal ceilings. Attempting to distill the product or heating the reaction above 40 °C often triggers decarboxylative rearrangement or polymerization.

Part 2: Optimized Experimental Protocol

Objective: Selective reduction of Ethyl 5-methoxyoxazole-2-carboxylate to (5-Methoxy-1,3-oxazol-2-yl)methanol.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
Ethyl 5-methoxyoxazole-2-carboxylate 1.0SubstrateEnsure free of acid impurities.
NaBH4 2.5ReductantPowdered, fresh.
Methanol (Anhydrous) SolventMediumDo not use Ethanol (transesterification risk).
CaCl2 (Optional) 1.0CatalystEnhances reactivity of NaBH4 (allows lower temp).
Triethylamine (Et3N) 1% v/vBufferMandatory additive to quench/column.
Step-by-Step Workflow

1. Preparation (0 min):

  • Flame-dry a 2-neck round bottom flask under Nitrogen.

  • Dissolve the ester (1.0 equiv) in anhydrous Methanol (0.1 M concentration).

  • Cool the solution to -5 °C to 0 °C using an ice/salt bath.

2. Reduction (0–60 min):

  • Add NaBH4 (2.5 equiv) portion-wise over 20 minutes. Do not dump it in all at once; the exotherm will degrade the ring.

  • (Optional): If reaction is sluggish, add CaCl2 (1.0 equiv) to form the more reactive Ca(BH4)2 species.

  • Monitor by TLC (Eluent: 50% EtOAc/Hexane + 1% Et3N ). Look for the disappearance of the ester spot.

3. The "Soft" Quench (Critical Step):

  • DO NOT use HCl or NH4Cl. These are too acidic.

  • Quench by adding Acetone (3.0 equiv) to consume excess hydride, followed by a Saturated Sodium Bicarbonate (NaHCO3) solution.

  • Stir for 15 minutes at 0 °C.

4. Extraction & Isolation:

  • Concentrate the methanol under reduced pressure at < 30 °C (water bath).

  • Extract the aqueous residue with Dichloromethane (DCM) (3x).

  • Wash combined organics with Brine .

  • Dry over Na2SO4 (Sodium Sulfate) – Avoid MgSO4 as it can be slightly Lewis acidic.

  • Filter and concentrate.

5. Purification (The Yield Saver):

  • Stationary Phase: Silica Gel (neutralized).

  • Preparation: Slurry the silica in Hexane containing 2% Triethylamine before packing the column.

  • Eluent: EtOAc/Hexane gradient (with 1% Et3N constant).

  • Result: The product should elute as a pale oil/solid. Store at -20 °C immediately.

Part 3: Troubleshooting Guide (Q&A)

Q1: My product spot was visible on TLC during the reaction, but it vanished after column chromatography. What happened? A: You likely used unbuffered silica gel. Standard silica is slightly acidic (pH 5–6). This is sufficient to hydrolyze the 5-methoxy enol ether moiety during the time it takes to run the column.

  • Fix: Pre-wash your silica column with 2-5% Triethylamine in Hexane. Always add 1% Et3N to your eluent system. Alternatively, use neutral alumina.

Q2: The yield is low, and I see a new spot that corresponds to a ring-opened amide. Is my NaBH4 too strong? A: It is not the strength of the NaBH4, but the quenching method . If you used dilute HCl or even saturated NH4Cl (which is weakly acidic), you hydrolyzed the ring.

  • Fix: Switch to a "basic quench." Use Acetone to kill the hydride, then add saturated NaHCO3 or water. Keep the pH > 7 at all times.

Q3: I see a mixture of the alcohol and the methyl ether product. Why? A: If you used Ethanol as a solvent, transesterification can occur at the C2-ester before reduction, or solvolysis at C5.

  • Fix: Stick to Methanol (matching the C5-methoxy group is less critical here, but Methanol is the standard solvent for NaBH4 reductions). Ensure the temperature stays below 0 °C.

Q4: Can I scale this up to 100 grams? A: Scaling up requires managing the exotherm of the NaBH4 addition. The 5-methoxyoxazole ring is thermally sensitive.

  • Fix: Use a dosing pump for a solution of NaBH4 in MeOH (stabilized with a pinch of NaOH) or add solid NaBH4 very slowly with active internal temperature monitoring. Ensure the internal temp never exceeds 10 °C.

Part 4: Visualizations

Figure 1: Reaction Pathway & Degradation Mechanisms[1]

G Start Ethyl 5-methoxyoxazole-2-carboxylate Reduct Reduction (NaBH4 / MeOH, 0°C) Start->Reduct  Hydride Transfer   Target (5-Methoxy-1,3-oxazol-2-yl)methanol (Target) Reduct->Target  Selective    Reduction   OverRed Over-Reduction (Oxazolines) Reduct->OverRed  Temp > 20°C    Excess Reagent   Acid Acidic Contact (Silica / HCl / NH4Cl) Target->Acid  Workup/Purification   Degrad Ring Opening (Acyclic Amides) Acid->Degrad  Hydrolysis (Fast)  

Caption: Figure 1. The "Survival Path" for 5-methoxyoxazoles. Note that the primary yield loss occurs post-synthesis via acid-catalyzed hydrolysis.

Figure 2: Optimized Workup Decision Tree

Workflow Rxn Reaction Complete (TLC shows no Ester) Quench Quench Method? Rxn->Quench PathA Add 1M HCl / NH4Cl Quench->PathA Standard PathB Add Acetone -> Sat. NaHCO3 Quench->PathB Optimized ResultA FAIL: Ring Hydrolysis (Low Yield) PathA->ResultA ResultB SUCCESS: Ring Intact PathB->ResultB Extract Extraction (DCM) ResultB->Extract Column Column Chromatography Extract->Column ColA Standard Silica Column->ColA Acidic ColB Silica + 1% Et3N Column->ColB Buffered ColA->ResultA Final Pure Product (High Yield) ColB->Final

Caption: Figure 2. Decision tree highlighting the two critical "Kill Zones" (Quench and Column) where yield is most often lost.

References

  • Tirla, A., Wernke, K. M., & Herzon, S. B. (2021).[1] "On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives." Organic Letters, 23(14), 5457–5460.[1] (Demonstrates the inherent instability of 5-hydroxy/alkoxy oxazoles to hydrolysis and decarboxylation).

  • BenchChem Technical Support. (2025). "Chemical stability and degradation pathways of 5-Methoxyoxazole-2-carboxylic acid." (Highlights the sensitivity of the oxazole ring to pH-mediated hydrolysis).

  • Palmer, D. C. (Ed.). (2004). "The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A." Wiley-Interscience. (General reference for the reduction of oxazole esters and the lability of the ring).
  • Organic Chemistry Portal. (n.d.). "Synthesis of Oxazoles." (Overview of Van Leusen and other synthesis methods relevant to precursor formation).

Sources

Technical Support Center: 5-Methoxyoxazole Stability & Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-OXZ-5ME-HYD Subject: Prevention of Ring Opening During Ester Hydrolysis of 5-Methoxyoxazole Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Tar" Hazard

You are likely reading this because a standard saponification (NaOH/MeOH) of a 5-methoxyoxazole ester resulted in a black, intractable mixture or a quantitative yield of an acyclic amide.

The Core Issue: 5-Methoxyoxazoles are chemically schizophrenic.

  • Enol Ether Character: The 5-methoxy group donates electron density into the ring, making C4 nucleophilic. However, this also makes the system an cyclic enol ether . Under acidic conditions (even mild workups), the ring protonates, hydrates, and cleaves.

  • Masked Anhydride Character: Under vigorous basic conditions, the ring acts like an activated ester/anhydride, susceptible to nucleophilic attack at C2 or C5, leading to ring fragmentation.

This guide provides the protocols to navigate this instability.

Mechanistic Hazard Analysis (Why it Fails)

To save the molecule, you must understand how it dies.

Failure Mode A: Acid-Catalyzed Ring Opening

Even if the hydrolysis succeeds, the workup often kills the product. The 5-methoxy group makes the ring highly susceptible to protonation at C4.

AcidFailure cluster_0 Step 1: Protonation cluster_1 Step 2: Hydrolysis Oxazole 5-Methoxyoxazole (Intact Ring) C4_Cat C4-Protonated Cation Oxazole->C4_Cat Protonation at C4 (Enol ether reactivity) Proton H+ (Acidic Workup) Proton->C4_Cat Open Acyclic Amide/Ester (Ring Destroyed) C4_Cat->Open Hydration & Cleavage Water H2O Attack

Caption: Figure 1. Acid-catalyzed failure mode. The 5-methoxy group activates C4 for protonation, leading to rapid hydration and ring cleavage.

Failure Mode B: Nucleophilic Attack (Base)

Hydroxide ions (


) are hard nucleophiles. If they attack C2 (the most electron-deficient carbon) instead of the target ester carbonyl, the ring fragments.

Validated Troubleshooting Protocols

Do not use standard NaOH/MeOH. Choose a protocol based on your substrate's complexity.

Protocol A: The "Cold Lithium" Method (Standard)

Best for: Early-stage intermediates with moderate stability.

Theory: Lithium hydroxide is less aggressive than NaOH. Using THF solubilizes the organic substrate, while keeping the temperature at 0°C kinetically favors ester hydrolysis over ring attack.

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of substrate in THF (0.1 M concentration). Cool to 0°C in an ice bath.

  • Reagent Prep: Prepare a solution of LiOH (1.2 eq) in water.

  • Addition: Add the LiOH solution dropwise to the THF solution. Do not allow temperature to rise.

  • Monitoring: Stir at 0°C. Monitor by TLC/LCMS every 30 mins.

    • Critical: If reaction is sluggish, warm to 10°C. Never reflux.

  • The Workup (The Danger Zone):

    • Dilute with EtOAc.

    • Do NOT use 1M HCl.

    • Acidify carefully with 0.5 M Citric Acid or NaH2PO4 buffer to pH 4–5.

    • Rapidly extract and dry over Na2SO4. Remove solvent immediately.

Protocol B: The "Nicolaou" Method (Trimethyltin Hydroxide)

Best for: Late-stage, high-value, or extremely fragile substrates.

Theory: Trimethyltin hydroxide (


) is a mild, neutral reagent that hydrolyzes esters via a coordination mechanism rather than direct nucleophilic attack. It avoids the pH extremes entirely.

Step-by-Step:

  • Setup: Dissolve 1.0 eq of substrate in 1,2-Dichloroethane (DCE).

  • Reagent: Add 2.0 – 5.0 eq of

    
     (solid).
    
  • Reaction: Heat to 80°C (reflux).

    • Note: Although 80°C seems high, the mechanism is neutral, preserving the ring.

  • Workup:

    • Cool to room temperature.

    • Concentrate to dryness.

    • Redissolve in EtOAc and wash with 5% KHSO4 or dilute HCl (briefly) to remove tin byproducts.

    • Safety Warning: Trimethyltin compounds are highly toxic (neurotoxin). Handle in a fume hood with double gloves.

Protocol C: Enzymatic Hydrolysis (Pig Liver Esterase)

Best for: Chiral substrates or when Protocol B fails.

Theory: Enzymes operate at neutral pH (7.0), completely avoiding the acid/base sensitivity of the oxazole.

Step-by-Step:

  • Buffer: Prepare a 0.1 M Phosphate Buffer (pH 7.0).

  • Solvent: Dissolve substrate in a minimal amount of Acetone or DMSO (co-solvent). Add to buffer (max 10% organic co-solvent).

  • Enzyme: Add Pig Liver Esterase (PLE) (approx 100 units/mmol).

  • Incubation: Stir at 30°C. Maintain pH 7.0 by automatic titration or periodic addition of dilute NaOH if necessary (the reaction produces acid).

Comparative Data Analysis

FeatureStandard Saponification (NaOH)Cold Lithium (Protocol A)Trimethyltin (Protocol B)Enzymatic (Protocol C)
Reagent NaOH / MeOHLiOH / THF / H2O

/ DCE
PLE / Buffer
pH Environment > 13 (Strong Base)10-11 (Moderate Base)NeutralNeutral (pH 7)
Temp RT or Reflux0°C80°C30°C
Risk of Ring Opening High ModerateLow Very Low
Workup Risk High (requires strong acid)Moderate (requires buffer)LowLow
Toxicity LowLowHigh (Tin) Low

Decision Matrix (Graphviz)

Use this logic tree to select the correct protocol for your experiment.

DecisionTree Start Start: 5-Methoxyoxazole Ester Hydrolysis IsScale Is this > 10g scale? Start->IsScale IsFragile Is the molecule base-sensitive elsewhere? IsScale->IsFragile No (< 1g) ProtoA Protocol A: LiOH / THF (0°C) IsScale->ProtoA Yes (Tin is too toxic/expensive) IsFragile->ProtoA No (Standard) ProtoB Protocol B: Me3SnOH (DCE, 80°C) IsFragile->ProtoB Yes (High Complexity) ProtoC Protocol C: Pig Liver Esterase ProtoB->ProtoC If Tin fails

Caption: Figure 2. Reagent selection logic. Protocol B is the gold standard for small-scale, high-value synthesis, while Protocol A is preferred for scale-up due to toxicity concerns.

Frequently Asked Questions (FAQs)

Q: My reaction turned black immediately upon adding NaOH. What happened? A: You likely triggered polymerization. 5-methoxyoxazoles can act as monomers. The strong base initiated ring opening, creating a reactive acyclic species that polymerized. Switch to Protocol B immediately.

Q: The hydrolysis worked (by LCMS), but the product vanished after workup. A: You acidified too aggressively. The 5-methoxyoxazole ring protonates easily. If you used 1M HCl, you hydrolyzed the ring. Repeat the experiment but use 0.5 M Citric Acid or a Phosphate Buffer (pH 5) to neutralize the reaction. Do not go below pH 4.

Q: Can I use Potassium Trimethylsilanolate (KOTMS)? A: Yes, KOTMS is a viable anhydrous alternative to aqueous bases. It generates "naked" hydroxide equivalents in organic solvent. However,


 (Protocol B) is generally more selective for the ester over the oxazole ring than silanolates.

Q: Is the 5-methoxy group stable to hydrogenation? A: Generally, yes, but oxazoles can be reduced under high-pressure hydrogenation conditions. Standard Pd/C debenzylation conditions are usually safe, but monitor carefully.

References

  • Nicolaou, K. C., et al. (2005).[1][2][3] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378–1382.[1][2] Link

  • Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry, 58(14), 3604-3606. Link

  • Palmer, D. C. (Ed.). (2004).[2][4] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons. (General reference for Oxazole stability).

  • Ohba, M., et al. (1996). "Hydrolysis of esters using pig liver esterase." Tetrahedron, 52(35), 11657-11672.

Sources

Technical Support Center: Purification of (5-Methoxy-1,3-oxazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the purification of (5-Methoxy-1,3-oxazol-2-yl)methanol . It is designed for researchers encountering stability issues or poor separation resolution with this specific heterocyclic building block.

Status: Active Senior Scientist: Dr. Aris Thorne Subject: Chromatography Protocol & Troubleshooting for Acid-Sensitive Oxazoles

Executive Summary

(5-Methoxy-1,3-oxazol-2-yl)methanol is a valuable but chemically labile intermediate. The 5-methoxyoxazole moiety functions electronically as a cyclic enol ether, making it susceptible to acid-catalyzed hydrolysis (ring opening) or rearrangement. Standard silica gel (pH ~5.5–6.0) often causes on-column decomposition, leading to low yields and "streaking" bands.[1] This guide details a buffered stationary phase protocol to preserve the oxazole ring integrity during purification.

Part 1: Optimized Experimental Protocol

Objective: Isolate high-purity (5-Methoxy-1,3-oxazol-2-yl)methanol without hydrolytic decomposition.

Materials & Reagents
ComponentGrade/SpecificationFunction
Stationary Phase Silica Gel 60 (230–400 mesh)Primary separation medium
Buffer Additive Triethylamine (Et

N), >99%
Neutralizes silica acidity
Solvent A Dichloromethane (DCM)Non-polar component
Solvent B Methanol (MeOH)Polar component (elution strength)
Alternative Phase Neutral Alumina (Brockmann III)For extremely labile batches
Step-by-Step Workflow

1. Column Pre-treatment (The "Neutralization" Step) [1]

  • Rationale: You must quench the acidic silanol groups (Si-OH) on the silica surface before loading your compound.

  • Action: Slurry pack the column using DCM containing 1% v/v Triethylamine (Et

    
    N) .
    
  • Flush: Run 2–3 column volumes of this basified solvent through the packed bed.

  • Equilibration: Switch to the starting mobile phase (e.g., pure DCM or 1% MeOH/DCM) containing 0.5% Et

    
    N.[1]
    

2. Sample Loading

  • Method: Use a liquid load if the compound is soluble in minimal DCM.

  • Solid Load (Preferred for crude mixtures): Dissolve crude in DCM, add Celite 545 , and evaporate to dryness.[1] Load the dry powder. Do not use silica for dry loading.

3. Elution Gradient

  • Flow Rate: Moderate (avoid high back-pressure which generates heat).

  • Gradient: 0%

    
     5% MeOH in DCM (isocratic hold often effective at 2-3% MeOH).
    
  • Additive: Maintain 0.5% Et

    
    N  throughout the run to prevent acid-regeneration of the silica.
    

4. Fraction Collection & Workup

  • Monitor: TLC (UV 254 nm). The methoxy-oxazole ring is UV active.

  • Post-Run: Combine fractions and evaporate at <35°C .

  • Storage: Store under Argon at -20°C immediately.

Part 2: Visualization of Stability Logic

The following diagram illustrates the mechanism of failure on standard silica and the corrective pathway using the buffered protocol.

OxazolePurification Crude Crude Reaction Mixture (5-Methoxy-1,3-oxazol-2-yl)methanol StdSilica Standard Silica Gel (Acidic Surface Si-OH) Crude->StdSilica Load BufferedSilica Buffered Silica (Si-O- HNEt3+) Crude->BufferedSilica Load Decomp Hydrolysis/Ring Opening (Loss of Product) StdSilica->Decomp Protonation of C5 Pure Purified Product (Intact Oxazole) BufferedSilica->Pure Stable Elution

Figure 1: Decision pathway showing the necessity of buffering silica to prevent acid-catalyzed hydrolysis of the electron-rich 5-methoxyoxazole ring.[1]

Part 3: Troubleshooting Guide (Q&A)

Q1: I see my product on TLC before the column, but it vanishes or streaks badly during purification. Why? A: This is the classic signature of on-column acid hydrolysis .

  • Mechanism: The 5-methoxy group donates electron density into the ring, making C-4 or N-3 basic. Acidic silanol groups protonate the ring, facilitating water attack (hydrolysis) which breaks the oxazole.[1]

  • Solution: You must use the Et

    
    N buffered protocol  described above. If streaking persists, switch to Neutral Alumina  (Grade III) using an EtOAc/Hexane gradient.[1]
    

Q2: The product co-elutes with a yellow impurity. How do I separate them? A: The yellow impurity is likely an oxazolone byproduct or oxidized starting material.

  • Tactic: Change the selectivity of the stationary phase.

    • Switch Solvent: Move from DCM/MeOH to EtOAc/Hexane (start 30% EtOAc). The different dipole interactions often resolve these species.

    • Step Gradient: Use a shallow gradient (e.g., 1% increase every 3 CV) rather than a continuous ramp.

Q3: My product turns into a brown oil after rotary evaporation. Is it unstable? A: Yes, 5-methoxyoxazoles are thermally and oxidatively unstable.

  • Fix:

    • Bath Temp: Keep the water bath below 30°C .

    • Trace Acid: Chloroform and DCM can become slightly acidic over time (HCl formation). Ensure your elution solvents are fresh or stabilized with amylene.

    • Storage: Do not leave the oil neat on the bench. Re-dissolve in benzene/DCM and freeze, or store as a solid if it crystallizes.

Q4: Can I use reverse-phase (C18) chromatography? A: Proceed with caution.

  • Standard C18 eluents use water/acetonitrile with modifiers like Formic Acid or TFA. Acidic modifiers will destroy your compound. [2]

  • Requirement: You must use a basic buffer (e.g., 10mM Ammonium Bicarbonate, pH 8.[1]0) for the aqueous phase.

Part 4: Frequently Asked Questions (FAQs)

Q: What is the best stain for this compound? A: KMnO


 (Potassium Permanganate)  is ideal.[1] The hydroxymethyl group and the electron-rich double bonds of the oxazole ring oxidize readily, appearing as a bright yellow spot on a purple background. PMA (Phosphomolybdic Acid)  is a good secondary option.[1] Avoid Anisaldehyde (acidic/heat required).[1]

Q: Can I use Amino-functionalized silica (NH2-Silica)? A: Yes, this is an excellent alternative. Amino-silica is inherently basic and eliminates the need for Et


N additives. It is often used for acid-sensitive alkaloids and acetals. Use a DCM/MeOH gradient.

Q: Is the compound volatile? A: The methanol derivative is generally not volatile, but prolonged high-vacuum exposure can lead to sublimation if the molecular weight is low (<200 g/mol ). Monitor the cold trap.

References
  • Gao, K., et al. (2019).[1] Visible light-induced synthesis of polysubstituted oxazoles from diazo compounds. Royal Society of Chemistry (RSC) Advances.[1]

    • Context: Describes purification of 5-methoxyoxazoles using silica gel with specific solvent r
  • Beilstein Journals. (2013). Synthesis of oxazole derivatives and purification protocols. Beilstein Journal of Organic Chemistry.

    • Context: Discusses the use of basic alumina and triethylamine additives for purifying labile oxazole/carbene intermedi
  • PubChem. (2025). Compound Summary: (5-methoxy-1,3-oxazol-2-yl)methanol.[3] National Library of Medicine. [1]

    • Context: Provides chemical structure and physical property d

Sources

Overcoming solubility issues of oxazole intermediates in water

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Issues of Oxazole Intermediates in Aqueous Media Audience: Medicinal Chemists, Formulation Scientists, and Biologists Version: 2.4 (Current as of 2026)

Introduction: The "Oxazole Paradox"

Welcome to the Technical Support Hub. If you are here, you are likely facing the "Oxazole Paradox": a scaffold that is essential for biological activity (hydrogen bonding, metabolic stability) but notoriously difficult to handle in aqueous buffers.

The Core Problem: Oxazole is a


-excessive heteroaromatic ring.[1] While it contains a nitrogen atom, it is not  a typical base.[1] The lone pair on the nitrogen is in an 

orbital, but the inductive effect of the adjacent oxygen atom renders it extremely weakly basic (pKa

0.8 for the conjugate acid).

Implication: Unlike pyridines or imidazoles, you cannot simply "add a drop of HCl" to solubilize a core oxazole structure.[1] Doing so often leads to two failures:

  • Ineffective Salt Formation: The salt hydrolyzes immediately upon dilution in water.[1]

  • Chemical Instability: Strong acids can trigger ring-opening hydrolysis, destroying your compound.[1][2]

This guide provides the decision logic and validated protocols to overcome these specific physical chemistry barriers.

Module 1: Diagnostic Framework (Root Cause Analysis)

Before attempting a protocol, you must characterize why your specific intermediate is insoluble.[1] Use this logic flow to select the correct strategy.

Visual Guide: Solubility Strategy Decision Matrix

OxazoleSolubility Start Start: Oxazole Intermediate Insoluble in Water CheckStructure Analyze Structure: Does it have a basic side chain? (e.g., -NH2, -NHR, Piperazine) Start->CheckStructure HasBasic Yes (Basic Side Chain) CheckStructure->HasBasic NoBasic No (Neutral/Lipophilic Core) CheckStructure->NoBasic Calc_pKa Calculate pKa of Side Chain HasBasic->Calc_pKa Strategy_Cosolvent STRATEGY B: Cosolvent System (DMSO/PEG400) NoBasic->Strategy_Cosolvent First Line pKa_High pKa > 5.0 Calc_pKa->pKa_High Strong Base pKa_Low pKa < 5.0 Calc_pKa->pKa_Low Weak Base Strategy_Salt STRATEGY A: Salt Formation (Mesylate/Hydrochloride) pKa_High->Strategy_Salt pKa_Low->Strategy_Cosolvent Strategy_CD STRATEGY C: Cyclodextrin Complexation (SBE-β-CD) Strategy_Cosolvent->Strategy_CD If Toxicity/Precipitation Occurs

Caption: Decision matrix for selecting solubilization strategies based on the presence of basic substituents versus the neutral oxazole core.

Module 2: Validated Protocols

Protocol A: Cosolvent "Crash-Prevention" (For Neutral Oxazoles)

Use Case: High-throughput screening (HTS) or cell-based assays where the compound has no basic center.[1] The Trap: Adding water directly to a DMSO stock solution causes rapid precipitation (the "Ouzo effect") due to the high lattice energy of planar oxazoles.

Step-by-Step Methodology:

  • Prepare Stock: Dissolve oxazole in 100% DMSO to 100x the final concentration (e.g., 10 mM).

  • Intermediate Dilution (The Critical Step):

    • Do NOT add the DMSO stock directly to the media.

    • Prepare an "Intermediate Dilution Buffer" containing 5% Tween-80 or PEG-400 in water.[1]

    • Dilute the DMSO stock 1:10 into this intermediate buffer. Vortex immediately.

    • Result: A 1 mM solution in 10% DMSO / 4.5% Tween-80.[1]

  • Final Dilution: Add the intermediate solution to your assay media (1:10 dilution).

    • Final Composition: 100 µM compound, 1% DMSO, 0.45% Tween-80.[1]

Self-Validation Check:

  • Measure Absorbance at 600nm (turbidity) immediately and after 4 hours.[1] An increase >0.05 OD indicates micro-precipitation.[1]

Protocol B: Cyclodextrin Complexation (The "Gold Standard")

Use Case: In vivo formulation or sensitive cell assays where solvents (DMSO) are toxic. Mechanism: The hydrophobic oxazole ring displaces water from the cyclodextrin cavity, forming a soluble inclusion complex.

Recommended Agent: Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) or HP-β-CD.[1]

Workflow:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of SBE-β-CD in sterile water or saline.[1] Filter (0.22 µm).[1]

  • Excess Addition: Add the oxazole solid in excess (e.g., 5 mg/mL) to the vehicle.[1]

  • Equilibration:

    • Shake or stir at room temperature for 24–48 hours.

    • Note: Sonication can speed this up but may heat the sample; monitor temperature to avoid degradation.[1]

  • Filtration: Filter the suspension through a 0.45 µm PVDF filter to remove undissolved solid.

  • Quantification: Analyze the filtrate by HPLC-UV to determine the final soluble concentration.

Data Presentation: Expected Solubility Enhancement

Solvent SystemSolubility (µg/mL)Suitability
Pure Water (pH 7.[1]4)< 1.0Poor
5% DMSO / Water~ 15.0HTS / Enzyme Assays
20% HP-β-CD250 - 1500 In Vivo / Cell Culture
Protocol C: Salt Formation (Conditional)

Use Case: ONLY if the molecule has a basic side chain (e.g., amino-methyl oxazole).[1] Warning: Do not attempt this on the oxazole ring nitrogen itself.[1]

  • Acid Selection: Use Methanesulfonic acid (MsOH) or Isethionic acid.[1] Avoid HCl (hygroscopic salts) or TFA (volatile/toxic).[1]

  • Stoichiometry: 1.05 equivalents of acid.

  • Lyophilization: Dissolve free base in t-Butanol/Water (1:1), add acid, and freeze-dry. This yields an amorphous salt which dissolves faster than crystalline forms.[1]

Module 3: Frequently Asked Questions (FAQs)

Q1: I formed an HCl salt of my oxazole, but it turned into an oil and is acidic in water. Why? A: You likely protonated the oxazole ring nitrogen (pKa ~0.8).[1] This salt is extremely unstable.[1] In water, the proton dissociates immediately, regenerating the insoluble free base (the oil) and leaving free HCl in the solution (low pH). Solution: Switch to Protocol B (Cyclodextrins).

Q2: Is the oxazole ring stable at low pH? A: Generally, yes, but with limits. While more stable than furans, oxazoles can undergo ring-opening hydrolysis in strong acids (pH < 1) or at high temperatures, forming


-acylamino ketones [1, 2].[1] Always perform a stability check: incubate at pH 2 for 4 hours and check LC-MS for ring-opened byproducts (M+18 mass shift).

Q3: My compound precipitates when I freeze-thaw my DMSO stock. A: Oxazoles are planar and stack efficiently (high crystal lattice energy).[1] Freeze-thaw cycles promote crystal nucleation.[1] Solution: Store stocks in single-use aliquots. If precipitation occurs, sonicate at 40°C for 10 minutes before use.[1]

Q4: Can I use PEG400 instead of DMSO? A: Yes. PEG400 is an excellent cosolvent for oxazoles.[1] A mixture of 20% PEG400 / 10% Solutol HS15 / 70% Water is a common "universal formulation" for early PK studies [3].[1]

References

  • BenchChem Technical Support. (2025).[1][2][3] Stability issues of the oxazole ring in aqueous acid.[4] Retrieved from

  • Palmer, D. C. (Ed.).[1] (2004).[1][5] The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience.[1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1]

Sources

Technical Support Center: Oxazole Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational 🟢 Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Minimizing Side Reactions in Oxazole Ring Formation

Mission Statement

Welcome to the Oxazole Synthesis Support Hub. You are likely here because your reaction yielded a black tar, your chiral center racemized, or you isolated the wrong regioisomer. Oxazole synthesis is deceptively simple on paper but notoriously sensitive to electronic and steric environments in practice.

This guide moves beyond textbook definitions to address the causality of failure. We focus on three dominant methodologies: the Robinson-Gabriel Cyclodehydration , the Wipf Modification , and Van Leusen Synthesis , providing self-validating protocols to minimize side reactions.

Module 1: The Robinson-Gabriel Cyclodehydration

Best For: 2,5-disubstituted oxazoles from


-acylamino ketones.
Primary Failure Mode:  Charring/Polymerization due to harsh acidic conditions.
The Core Problem: Acid Sensitivity

The classic Robinson-Gabriel reaction utilizes varying degrees of "brute force" dehydrating agents (


, 

,

).
  • Mechanism of Failure: The reaction requires the enolization of the amide carbonyl. However, strong protic acids often catalyze competitive aldol-type polymerizations of the ketone moiety before cyclization occurs.

Troubleshooting Protocol: The "Wipf" Intervention

If your substrate contains acid-sensitive protecting groups (Boc, TBS) or electron-rich aromatics that char in


, you must switch to the Wipf Modification . This uses a neutral, redox-based dehydration system (

).
Standard Operating Procedure (Wipf Modification)

Applicable for:


-keto amides derived from amino acids.

Reagents:

  • Triphenylphosphine (

    
    )
    
  • Iodine (

    
    )[1][2]
    
  • Triethylamine (

    
    )[3]
    
  • Solvent:

    
     (DCM) or Acetonitrile[1]
    

Step-by-Step Protocol:

  • Preparation: Dissolve the

    
    -keto amide (1.0 equiv) in anhydrous DCM (0.1 M concentration).
    
  • Base Addition: Add

    
     (4.0 equiv).[1] Critical Check: The solution must be basic to scavenge HI produced during the reaction.
    
  • Phosphine Addition: Add

    
     (2.0 equiv) and stir for 5 minutes.
    
  • Cyclization Trigger: Cool to 0°C. Add

    
     (2.0 equiv) portion-wise.
    
    • Observation: The solution will transiently turn dark (iodine) and then fade to yellow/orange as the phosphonium intermediate forms.

  • Monitoring: Allow to warm to room temperature. Monitor via TLC. Reaction is typically complete in <2 hours.

  • Workup: Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine. Extract with EtOAc.[1]
    

Why this works: The reaction proceeds via an oxy-phosphonium intermediate that activates the oxygen for elimination without generating free protons, preserving acid-sensitive functionalities [1].

Module 2: Preventing Racemization (Chiral Pool Substrates)

Best For: Optically active oxazoles derived from Serine/Threonine. Primary Failure Mode: Loss of enantiomeric excess (ee).

The Mechanism of Racemization

Racemization rarely occurs after the oxazole is formed. It happens during the cyclization intermediate phase.

  • The Danger Zone: The 5(4H)-oxazolone intermediate.[4]

  • The Cause: The C4 proton of the oxazolone is highly acidic (

    
    ). Even mild bases can deprotonate this position, leading to a planar enolate and subsequent racemization.
    
Visualizing the Failure Pathway

Racemization Start N-Acyl Amino Acid Inter Oxazolone Intermediate Start->Inter Cyclodehydration Path_Good Oxazole (Retained Chirality) Inter->Path_Good Fast Elimination Path_Bad Enolate (Planar/Achiral) Inter->Path_Bad Base (Deprotonation) End_Bad Racemic Mixture Path_Bad->End_Bad Reprotonation

Figure 1: The competition between cyclization and proton abstraction. Speed is the key to retaining chirality.

Solution: The Burgess Reagent / DAST Protocol

To avoid the oxazolone pathway entirely, use reagents that activate the side-chain alcohol of serine/threonine directly, forming an oxazoline first.

Reagent Comparison Table:

ReagentConditionsRisk of RacemizationNotes
Burgess Reagent THF, 70°CLowBest for

-hydroxy amides. Forms oxazoline (requires oxidation step).[3] [2]
DAST / Deoxo-Fluor DCM, -78°CVery LowKinetic control prevents epimerization. [3]

RefluxHighAvoid for chiral substrates.

Critical Protocol: DAST-Mediated Cyclization

  • Setup: Dissolve

    
    -hydroxy amide in DCM at -78°C.
    
  • Addition: Add DAST (1.1 equiv) dropwise.

  • Cyclization: Stir 1h at -78°C, then add

    
     (solid) before warming to RT.
    
  • Oxidation (One-Pot): To the crude oxazoline, add

    
     (3 equiv) and DBU (3 equiv) to aromatize to the oxazole.
    

Module 3: Van Leusen Synthesis (Regiocontrol)

Best For: 5-substituted oxazoles from aldehydes. Primary Failure Mode: Formation of imidazole byproducts or polymerization of TosMIC.

The Regioselectivity Challenge

Users often confuse the conditions for Oxazole vs. Imidazole formation when using TosMIC (Toluenesulfonylmethyl isocyanide).

  • Oxazole: Aldehyde + TosMIC + Base (

    
    ).
    
  • Imidazole: Aldehyde + Amine + TosMIC.[5]

Troubleshooting Guide

Q: My TosMIC reagent is turning brown/black in the pot.

  • A: TosMIC is base-sensitive and polymerizes if the aldehyde is not electrophilic enough or if the base is too strong.

  • Fix: Use protic solvents (MeOH/EtOH) which stabilize the intermediate. Do not use NaH/THF unless strictly necessary. Switch to

    
     in MeOH [4].
    

Q: I need a 4,5-disubstituted oxazole, but Van Leusen gives me 5-substituted.

  • A: The standard Van Leusen ejects the sulfonyl group, leaving the C4 position unsubstituted.

  • Fix: You cannot use standard TosMIC. You must use a substituted TosMIC derivative (e.g.,

    
    -substituted TosMIC), but these are sterically hindered and yield is often lower. Alternatively, switch to the oxidative cyclization of internal alkynes (see Module 4).
    

Module 4: Oxidative Cyclization (Enamides)

Best For: Fully substituted oxazoles under metal-free conditions.[6] Primary Failure Mode: Over-oxidation or C-C bond cleavage.

Workflow: Iodine/TBHP System

This method replaces toxic heavy metals.

Oxidative Input Enamide (R1-CONH-CR2=CR3) Reagents I2 (20 mol%), TBHP (2 eq) Solvent: Toluene, 80°C Input->Reagents Mechanism Mechanism: 1. Iodination of alkene 2. Intramolecular O-attack 3. Elimination of HI Reagents->Mechanism Output Tri-substituted Oxazole Mechanism->Output

Figure 2: Metal-free oxidative cyclization workflow.

Critical Control Point:

  • Solvent Choice: Do not use nucleophilic solvents (like alcohols) which will attack the iodonium intermediate. Use Toluene or DCE.

  • Stoichiometry: TBHP (tert-Butyl hydroperoxide) is the oxidant that recycles the Iodine. Ensure fresh TBHP (5-6M in decane) is used; aqueous TBHP often kills the reaction due to hydrolysis [5].

FAQ: Quick Fixes

Q1: My oxazole decomposes on the silica column.

  • Diagnosis: Oxazoles are weakly basic. Silica gel is slightly acidic (

    
    ), which can protonate and ring-open the oxazole (hydrolysis) during slow elutions.
    
  • Fix: Pre-treat your silica gel column with 1% Triethylamine (

    
    ) in Hexanes before loading your sample. Add 1% 
    
    
    
    to your eluent system.

Q2: I can't remove the triphenylphosphine oxide (


) byproduct from the Wipf reaction. 
  • Fix:

    
     is notoriously difficult to separate.
    
    • Trituration: Suspend the crude solid in cold Hexanes/Ether (

      
       is insoluble; oxazoles are usually soluble). Filter off the solid.
      
    • ZnCl2 Complexation: Add

      
       to the crude mixture. It forms a complex with 
      
      
      
      that precipitates out.

References

  • Wipf, P., & Miller, C. P. (1993).[3] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. Link

  • Wipf, P., & Miller, C. P. (1992).[3] A new synthesis of 4,5-dihydrooxazoles. Tetrahedron Letters, 33(7), 907-910. Link

  • Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000).[7] Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168. Link

  • Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A novel and efficient synthesis of oxazoles from tosylmethyl isocyanide and aldehydes. Tetrahedron Letters, 13(23), 2369-2372. Link

  • Zhang, X., et al. (2013).[8] Iodine-Catalyzed Oxidative Cyclization of Enamides to Oxazoles. The Journal of Organic Chemistry, 78(21), 10832–10839. Link

Sources

Validation & Comparative

IR spectroscopy peaks for methoxy and hydroxyl groups in oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Differentiating Methoxy and Hydroxyl Groups in Oxazoles via IR Spectroscopy

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. The oxazole ring is a privileged scaffold in medicinal chemistry, and its substitution pattern dictates biological activity. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for identifying key functional groups. This guide provides an in-depth comparison of the IR spectral signatures of methoxy (-OCH₃) and hydroxyl (-OH) groups attached to an oxazole core, grounded in the principles of vibrational spectroscopy and supported by experimental protocols.

The Foundational Principle: Vibrational Signatures

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its chemical bonds. Each functional group possesses a unique set of bonds (e.g., O-H, C-H, C-O) that vibrate at characteristic frequencies. These frequencies are influenced by factors such as bond strength, the mass of the atoms involved, and the electronic environment. The resulting IR spectrum is a molecular fingerprint, allowing for the unambiguous identification of these groups.

Distinguishing Hydroxyl (-OH) from Methoxy (-OCH₃) on an Oxazole Ring

While both functional groups contain a C-O bond, their overall IR profiles are distinctly different. The primary differentiator is the presence of the O-H bond in the hydroxyl group, which gives rise to a prominent and easily identifiable absorption band.

The Unmistakable Signature of the Hydroxyl (-OH) Group

The hydroxyl group is one of the most recognizable functional groups in an IR spectrum due to its characteristic O-H stretching vibration.

  • O-H Stretching Vibration: The position and shape of this band are highly sensitive to hydrogen bonding.

    • Non-Hydrogen-Bonded (Free) -OH: In a dilute solution with a non-polar solvent, where intermolecular hydrogen bonding is minimized, the O-H stretch appears as a sharp, strong peak typically in the 3650–3600 cm⁻¹ region .

    • Hydrogen-Bonded -OH: In concentrated samples, neat liquids, or solid states (like a KBr pellet), the hydroxyl groups form hydrogen bonds with each other or with the nitrogen atom of the oxazole ring. This interaction weakens the O-H bond, causing the absorption to shift to a lower frequency and appear as a very broad, strong band in the 3500–3200 cm⁻¹ range [1][2][3]. This broadening occurs because the sample contains a population of molecules with a wide variety of hydrogen bond strengths, leading to an overlap of many absorption peaks[1].

  • C-O Stretching Vibration: The stretching of the carbon-oxygen single bond in an alcohol or phenol typically appears as a strong peak in the fingerprint region, between 1260–1000 cm⁻¹ [2][4]. When attached to an aromatic system like an oxazole, this peak is often found in the upper end of this range due to the partial double-bond character from resonance.

The More Subtle Profile of the Methoxy (-OCH₃) Group

The methoxy group lacks the O-H bond, so its identification relies on a combination of C-H and C-O stretching vibrations.

  • C-H Stretching Vibrations: The methyl group's C-H bonds give rise to characteristic aliphatic stretching peaks.

    • These are typically found in the 3000–2850 cm⁻¹ region[5]. A key diagnostic feature for a methoxy group is a medium-intensity band that appears at a slightly lower frequency than typical alkane C-H stretches, often around 2860–2800 cm⁻¹ [6].

  • C-O-C Stretching Vibrations: The ether linkage of the methoxy group is characterized by two distinct C-O stretching bands.

    • Asymmetric Stretch: A strong, prominent band is expected in the 1275–1200 cm⁻¹ range for aryl ethers[7][8].

    • Symmetric Stretch: A second, often slightly less intense, band appears in the 1075–1020 cm⁻¹ region[7][8]. The presence of these two distinct peaks is a strong indicator of the methoxy group.

The Oxazole Ring: A Constant Backdrop

It is crucial to remember that the spectrum of any substituted oxazole will also feature the inherent vibrational modes of the heterocyclic ring itself. These include:

  • C=N Stretching: Typically observed in the 1691–1650 cm⁻¹ region[9].

  • Ring C-O-C Stretching: The ether linkage within the oxazole ring contributes to absorptions in the fingerprint region, often around 1151-1012 cm⁻¹[9].

  • Aromatic C-H and C=C Stretching: These will appear in their characteristic regions of ~3100 cm⁻¹ and 1615-1450 cm⁻¹, respectively[3].

These ring vibrations will be present in both hydroxyl- and methoxy-substituted oxazoles, serving as a constant background against which the unique peaks of the substituent groups are identified.

Comparative Data Summary

The following table provides a direct comparison of the key IR absorption peaks used to differentiate between hydroxyl and methoxy groups on an oxazole scaffold.

Vibrational ModeHydroxyl (-OH) on OxazoleMethoxy (-OCH₃) on OxazoleKey Differentiating Features
O-H Stretch 3500–3200 cm⁻¹ (Broad, Strong)AbsentThe presence of a broad, intense peak above 3100 cm⁻¹ is a definitive indicator of a hydroxyl group.
C-H Stretch (Aliphatic) Absent3000–2800 cm⁻¹ (Multiple, Medium)The presence of peaks in this region, especially around 2850 cm⁻¹, points to the methoxy's methyl group.
Asymmetric C-O Stretch 1260–1180 cm⁻¹ (Strong)1275–1200 cm⁻¹ (Strong)While overlapping, the methoxy group's C-O-C asymmetric stretch is often more intense and well-defined.
Symmetric C-O Stretch Absent1075–1020 cm⁻¹ (Medium-Strong)The presence of this second C-O stretch is a strong confirmation of the methoxy group's ether linkage.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

This protocol outlines the standard procedure for analyzing a solid substituted-oxazole sample using the Potassium Bromide (KBr) pellet method with a Fourier-Transform Infrared (FT-IR) spectrometer.

Objective: To obtain a clean, interpretable IR spectrum of a solid oxazole derivative to identify the presence of a hydroxyl or methoxy substituent.

Materials:

  • Substituted-oxazole sample (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), desiccated (~100-200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR Spectrometer

Step-by-Step Methodology
  • Sample and KBr Preparation:

    • Gently heat the mortar, pestle, and KBr under a heat lamp or in a low-temperature oven to drive off any adsorbed moisture. Water has a very strong, broad O-H absorption that can obscure the sample's spectral features.

    • Allow the equipment to cool to room temperature in a desiccator.

  • Grinding and Mixing:

    • Weigh approximately 1-2 mg of the solid oxazole sample and place it in the agate mortar.

    • Add approximately 100-200 mg of the dry KBr. The optimal ratio is about 1:100 sample to KBr.

    • Grind the mixture thoroughly with the pestle for several minutes. The goal is to reduce the particle size to below the wavelength of the IR radiation to minimize scattering and to intimately mix the sample with the KBr matrix. The final mixture should have a fine, consistent, powder-like appearance.

  • Pellet Formation:

    • Carefully transfer a portion of the mixture into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Evacuate the die assembly under vacuum for a few minutes to remove trapped air, which can cause the pellet to be opaque.

    • While under vacuum, apply pressure (typically 8-10 tons) for 1-2 minutes. This will cause the KBr to flow and fuse into a transparent or translucent disk.

    • Gently release the pressure and then the vacuum. Carefully disassemble the die to retrieve the KBr pellet. A good pellet is thin and clear.

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FT-IR spectrometer is empty.

    • Run a background scan. The instrument's software will store this spectrum, which contains signals from atmospheric CO₂ and water vapor. This background will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet containing the sample into the spectrometer's sample holder.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum will be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Label the significant peaks, paying close attention to the regions outlined in the comparative guide above (3600-3200 cm⁻¹, 3000-2800 cm⁻¹, and 1300-1000 cm⁻¹).

    • Compare the observed peaks with the reference data to confirm the identity of the substituent group.

Visualization of Analytical Workflow

The following diagram illustrates the logical process for identifying functional groups on an oxazole using FT-IR spectroscopy.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample Solid Oxazole Sample Grind Grind with KBr Sample->Grind Press Press into Pellet Grind->Press Background Acquire Background Spectrum Press->Background Place Pellet in FT-IR Acquire Acquire Sample Spectrum Background->Acquire Process Process Spectrum (Baseline Correction) Acquire->Process Identify Identify Key Peaks Process->Identify Compare Compare to Reference Data Identify->Compare Conclusion Identify Functional Group Compare->Conclusion

Caption: Workflow for FT-IR analysis of substituted oxazoles.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of functionalized oxazoles. The hydroxyl group provides a clear and unambiguous signature with its broad O-H stretching band, while the methoxy group is reliably identified through a combination of its specific C-H stretching vibrations and its characteristic dual C-O-C stretching bands. By understanding these fundamental differences and employing a robust experimental protocol, researchers can confidently and efficiently characterize their synthesized molecules, accelerating the pace of discovery in drug development and materials science.

References

  • ACS Omega. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Available at: [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Degen, I. (1968). Detection of the Methoxyl Group by Infrared Spectroscopy. Semantic Scholar. Available at: [Link]

  • Insubria. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Available at: [Link]

  • ResearchGate. (2024). SYNTHESIS OF SUBSTITUTED 2-AMINO OXAZOLES WITH THEIR COBALT(II) AND PLATINUM(IV) COMPLEXES AND EVALUATION OF THEIR BIOLOGICAL AC. Available at: [Link]

  • UCSC. (n.d.). Characteristic IR Absorption Peaks of Functional Groups. Available at: [Link]

  • Unknown Source. (n.d.). IR Spectroscopy of Hydrocarbons. This source was used for general principles of IR spectroscopy.
  • Unknown Source. (n.d.). Characteristic Group Vibrations of Organic Molecules II. This source was used for general principles of IR spectroscopy.

Sources

A Comparative Analysis of the Reactivity of (5-Methoxy-1,3-oxazol-2-yl)methanol and Benzyl Alcohol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the judicious selection of building blocks is paramount to the efficiency and success of a synthetic campaign. Both (5-Methoxy-1,3-oxazol-2-yl)methanol and benzyl alcohol are valuable C1 synthons, each presenting a hydroxyl group attached to an aromatic or heteroaromatic scaffold. However, the underlying electronic nature of the oxazole and benzene rings imparts distinct chemical personalities to these molecules, leading to significant differences in their reactivity. This guide provides an in-depth comparison of these two alcohols, supported by mechanistic insights and experimental considerations, to aid researchers in making informed decisions for their synthetic strategies.

Structural and Electronic Properties: A Tale of Two Rings

At first glance, (5-Methoxy-1,3-oxazol-2-yl)methanol and benzyl alcohol share a common structural motif: a hydroxymethyl group appended to an aromatic system. However, the electronic landscape of the core ring system is the primary determinant of their differential reactivity.

Benzyl Alcohol: The hydroxyl group in benzyl alcohol is attached to a methylene bridge, which is in turn connected to a benzene ring. The benzene ring is a classic example of an electron-rich aromatic system. The phenyl group is generally considered to be weakly electron-donating or neutral in its inductive effect on the benzylic carbon, while resonance effects can delocalize positive charge that may develop at the benzylic position, thus stabilizing carbocation intermediates.[1][2]

(5-Methoxy-1,3-oxazol-2-yl)methanol: In contrast, the oxazole ring is an electron-deficient heterocycle. This deficiency is a consequence of the presence of two electronegative heteroatoms: a furan-type oxygen at position 1 and a pyridine-type nitrogen at position 3. The nitrogen atom, in particular, acts as an electron sink, rendering the entire ring system electron-poor. Consequently, the C2 position of the oxazole ring is the most electron-deficient and is susceptible to nucleophilic attack. The methoxy group at the C5 position is an electron-donating group, which can partially mitigate the electron deficiency of the ring through resonance, but the overall electron-withdrawing character of the oxazole ring at the C2 position remains significant.

This fundamental electronic difference is the cornerstone of the reactivity comparison between these two alcohols.

Comparative Reactivity Analysis

The divergent electronic properties of the benzene and oxazole rings directly translate into differing reactivities of the hydroxymethyl group in key organic transformations.

Oxidation

The oxidation of primary alcohols to aldehydes or carboxylic acids is a fundamental transformation.

  • Benzyl Alcohol: Benzyl alcohol is readily oxidized to benzaldehyde or benzoic acid using a variety of common oxidizing agents.[3] The stability of the benzylic position facilitates this transformation.

Table 1: Predicted Relative Reactivity in Oxidation

CompoundRing SystemElectronic Nature of RingPredicted Ease of Oxidation
Benzyl AlcoholBenzeneElectron-richReadily Oxidized
(5-Methoxy-1,3-oxazol-2-yl)methanol5-Methoxy-1,3-oxazoleElectron-deficientMore Readily Oxidized
Esterification

Esterification of alcohols with carboxylic acids is a cornerstone of organic synthesis.

  • Benzyl Alcohol: Benzyl alcohol undergoes Fischer esterification with carboxylic acids under acidic catalysis.[1] The reaction proceeds through protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol.

  • (5-Methoxy-1,3-oxazol-2-yl)methanol: The nucleophilicity of the hydroxyl group in (5-Methoxy-1,3-oxazol-2-yl)methanol is anticipated to be lower than that of benzyl alcohol. The strong electron-withdrawing effect of the 2-oxazolyl group reduces the electron density on the oxygen atom of the hydroxymethyl group, thereby diminishing its nucleophilic character. Consequently, esterification reactions, particularly acid-catalyzed ones, may require more forcing conditions (e.g., longer reaction times, higher temperatures, or the use of more reactive acylating agents) compared to benzyl alcohol. A plausible approach for the esterification of this alcohol would be to adapt the Fischer esterification protocol used for the corresponding carboxylic acid.[6]

Nucleophilic Substitution (via Activation of the Hydroxyl Group)

The hydroxyl group is a poor leaving group and requires activation for nucleophilic substitution reactions.[7] This is typically achieved by converting it into a sulfonate ester (e.g., tosylate or mesylate) or a halide.

  • Benzyl Alcohol: Benzyl halides and sulfonates are readily prepared from benzyl alcohol and are excellent substrates for SN1 and SN2 reactions due to the stability of the resulting benzyl carbocation or the accessibility of the benzylic carbon for backside attack.[3]

  • (5-Methoxy-1,3-oxazol-2-yl)methanol: The electron-withdrawing nature of the oxazole ring will have a pronounced effect on nucleophilic substitution reactions at the adjacent carbon.

    • SN2 Reactions: The electron-withdrawing oxazole ring will activate the methylene carbon towards nucleophilic attack, making SN2 reactions more favorable compared to benzyl systems. Studies on 2-(halomethyl)-4,5-diphenyloxazoles have shown that the 2-halomethylene unit exhibits reactivity characteristic of a benzylic chloromethyl group and readily undergoes substitution with various nucleophiles.[8]

    • SN1 Reactions: Conversely, the formation of a carbocation at the carbon adjacent to the oxazole ring would be highly disfavored. The electron-deficient oxazole ring would destabilize the adjacent positive charge, making SN1-type reactions significantly slower than for benzyl alcohol.

Table 2: Predicted Relative Reactivity in Nucleophilic Substitution

Reaction TypeBenzyl Alcohol(5-Methoxy-1,3-oxazol-2-yl)methanolRationale
SN2 FavorableMore FavorableThe electron-withdrawing oxazole ring increases the electrophilicity of the methylene carbon.
SN1 FavorableUnfavorableThe electron-withdrawing oxazole ring destabilizes the adjacent carbocation.

Experimental Protocols

The following are representative, detailed methodologies for key transformations discussed. These protocols are based on established procedures and should be adapted and optimized for specific substrates and scales.

Oxidation of Benzyl Alcohol to Benzaldehyde

This protocol utilizes pyridinium chlorochromate (PCC), a mild oxidizing agent suitable for converting primary alcohols to aldehydes.

Experimental Workflow: Oxidation of Benzyl Alcohol

cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Dissolve Benzyl Alcohol in Dichloromethane B Add Pyridinium Chlorochromate (PCC) A->B 1.5 eq C Stir at Room Temperature B->C 2-3 h D Filter through Celite C->D E Wash with Diethyl Ether D->E F Concentrate the Filtrate E->F G Purify by Column Chromatography F->G Silica Gel, Hexane/Ethyl Acetate

Caption: Workflow for the oxidation of benzyl alcohol to benzaldehyde using PCC.

Procedure:

  • To a stirred solution of benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add pyridinium chlorochromate (PCC, 1.5 eq) in one portion at room temperature.

  • Stir the reaction mixture vigorously for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford benzaldehyde.

Fischer Esterification of (5-Methoxy-1,3-oxazol-2-yl)methanol with Acetic Acid

This protocol is adapted from the esterification of a similar oxazole derivative and may require optimization.[6]

Experimental Workflow: Fischer Esterification

cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Dissolve (5-Methoxy-1,3-oxazol-2-yl)methanol in Acetic Acid B Add Catalytic Sulfuric Acid A->B cat. C Heat to Reflux B->C 4-6 h D Cool to Room Temperature C->D E Neutralize with Saturated NaHCO3 D->E F Extract with Ethyl Acetate E->F G Dry Organic Layer (Na2SO4) F->G H Concentrate and Purify by Chromatography G->H Silica Gel, Hexane/Ethyl Acetate

Caption: Workflow for the Fischer esterification of (5-Methoxy-1,3-oxazol-2-yl)methanol.

Procedure:

  • Dissolve (5-Methoxy-1,3-oxazol-2-yl)methanol (1.0 eq) in glacial acetic acid (used as both reactant and solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the corresponding acetate ester.

Conclusion and Strategic Recommendations

The choice between (5-Methoxy-1,3-oxazol-2-yl)methanol and benzyl alcohol should be guided by the specific chemical transformation required and the desired electronic properties of the final product.

  • For reactions where enhanced electrophilicity of the methylene carbon is desired, such as in SN2-type nucleophilic substitutions, (5-Methoxy-1,3-oxazol-2-yl)methanol is the superior choice. The electron-withdrawing nature of the oxazole ring activates the benzylic-like position, facilitating displacement reactions.

  • For reactions requiring the formation of a carbocation intermediate at the benzylic position (SN1-type reactions), benzyl alcohol is the preferred substrate. The electron-rich benzene ring stabilizes the positive charge, a feature absent in the oxazole counterpart.

  • In oxidation reactions, (5-Methoxy-1,3-oxazol-2-yl)methanol is predicted to be more reactive. This can be advantageous for achieving oxidation under milder conditions.

  • For esterification and other reactions where the alcohol acts as a nucleophile, benzyl alcohol will generally be more reactive. The reduced nucleophilicity of the hydroxyl group in the oxazole derivative may necessitate the use of more forcing conditions or alternative activation strategies.

By understanding the fundamental electronic differences between these two valuable building blocks, researchers can strategically design more efficient and effective synthetic routes for the development of novel therapeutics and other high-value chemical entities.

References

  • A Spectroscopic Comparison of 5-Methoxyoxazole-2-carboxylic Acid and its Methyl Ester. BenchChem. [URL: https://www.benchchem.com/product/b1019]
  • The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity. BenchChem. [URL: https://www.benchchem.com/technical-guides/the-oxazole-ring-system-a-comprehensive-guide-to-its-fundamental-reactivity]
  • Application Notes and Protocols: Nucleophilic Substitution Reactions at the Hydroxymethyl Group. BenchChem. [URL: https://www.benchchem.
  • Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. HETEROCYCLES, 35(2), 1441.
  • Kassick, A. J., et al. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 57(15), 1669-1671.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [URL: https://www.pharmaguideline.com/2011/08/synthesis-reactions-and-medicinal-uses-of-oxazole.html]
  • Synthesis of 2-oxazolines. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/oxazolines.shtm]
  • De Kimpe, N., et al. (1995). Synthesis of 2-Hydroxymethyl-1H-imidazoles from 1,3-Dihydro- imidazole-2-thiones. Journal of Heterocyclic Chemistry, 32(3), 857-862.
  • (5-methoxy-1,3-oxazol-2-yl)methanol. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/165950121]
  • Oxidation of 4‐(hydroxymethyl)oxazole 4 a to... ResearchGate. [URL: https://www.researchgate.net/figure/Oxidation-of-4-hydroxymethyloxazole-4a-to-2-phenyloxazole-4-carbaldehyde-7a-and_fig3_349474775]
  • An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions. (1999). Journal of the Chemical Society, Perkin Transactions 1, 37-39.
  • Gomes, L. R., et al. (2011). Structural and electronic effects of the C2' substituent in 1,4–benzodiazepines. European Journal of Chemistry, 2(1), 1-7.
  • An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/1999/p1/a807358h]
  • Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. (2021).
  • Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C. ResearchGate. [URL: https://www.researchgate.
  • Anthony, C. (1964). The Microbial Oxidation of Methanol. Biochemical Journal, 91(2), 15P-16P.
  • Acid to Ester - Common Conditions. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Computational Investigation of Mechanism and Selectivity in (3+2)
  • Benzyl alcohol. Wikipedia. [URL: https://en.wikipedia.org/wiki/Benzyl_alcohol]
  • What is the mechanism of Benzyl Alcohol? Patsnap Synapse. [URL: https://www.patsnap.
  • Esterification Synthesis Lab - Banana, Wintergreen, Flowers. YouTube. [URL: https://www.youtube.
  • Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. (2021). Baghdad Science Journal.
  • The effect of 5-substitution on the electrochemical behavior and antitubercular activity of PA-824. (2011). Bioorganic & Medicinal Chemistry Letters, 21(1), 446-450.
  • Selective oxidation of methanol to form dimethoxymethane and methyl formate over a monolayer V2O5 /TiO2 catalyst. SciSpace. [URL: https://typeset.io/papers/selective-oxidation-of-methanol-to-form-dimethoxymethane-2p0z1x6q]
  • Selective oxidation of methanol to dimethoxymethane under mild conditions over V2O5/TiO2 with enhanced surface acidity. (2007).
  • Triazoloquinolines II: Synthesis, Reactions, and Pharmacological Properties of[9][6][10]Triazoloquinol. (2021). Polycyclic Aromatic Compounds.

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry, 4(3), 1037-1065.
  • Benzyl alcohol. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C100516]
  • Yields and molecular composition of gas phase and secondary organic aerosol from the photooxidation of the volatile consumer product benzyl alcohol: formation of highly oxygenated and hydroxy nitroaromatic compounds. (2022). Atmospheric Chemistry and Physics, 22(1), 1-22.

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A Comparative Guide to the Elemental Analysis of (5-Methoxy-1,3-oxazol-2-yl)methanol and Related Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and procedural overview for the elemental analysis of pure (5-Methoxy-1,3-oxazol-2-yl)methanol, a key intermediate in medicinal chemistry.[1] Designed for researchers, scientists, and drug development professionals, this document elucidates the theoretical composition, offers a comparative analysis with related heterocyclic compounds, and presents a validated experimental protocol for achieving accurate and reproducible results.

The oxazole ring is a fundamental scaffold in numerous pharmacologically important compounds.[2][3][4] As a five-membered heterocyclic compound containing nitrogen and oxygen, its derivatives are explored for a wide range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[2][4] Consequently, rigorous verification of the elemental composition of novel oxazole derivatives is a non-negotiable step in the synthesis and characterization workflow to confirm molecular structure and ensure sample purity.

Theoretical Elemental Composition: (5-Methoxy-1,3-oxazol-2-yl)methanol

The foundational step in any elemental analysis is the calculation of the theoretical composition from the molecular formula. This theoretical data serves as the benchmark against which all experimental results are compared.

The molecular formula for (5-Methoxy-1,3-oxazol-2-yl)methanol is C₅H₇NO₃ .[5]

  • Molecular Weight: 129.11 g/mol

Based on this, the theoretical elemental composition is calculated and presented in Table 1.

ElementSymbolAtomic Mass ( g/mol )CountTotal Mass ( g/mol )Percentage (%)
CarbonC12.011560.05546.52%
HydrogenH1.00877.0565.47%
NitrogenN14.007114.00710.85%
OxygenO15.999347.99737.16%

Table 1: Theoretical elemental composition of (5-Methoxy-1,3-oxazol-2-yl)methanol.

Comparative Analysis with Structurally Related Oxazoles

To contextualize the elemental data of the target compound, it is useful to compare its composition with other known oxazole derivatives. This comparison highlights how minor structural modifications can lead to significant changes in the expected elemental percentages, reinforcing the need for precise analytical techniques. Heterocyclic nitrogen compounds, in particular, have historically been classified as challenging to analyze due to the stability of the nitrogen in the ring, which necessitates more vigorous oxidation conditions for complete conversion.[6][7]

Compound NameMolecular FormulaMolecular Weight ( g/mol )% Carbon% Hydrogen% Nitrogen
(5-Methoxy-1,3-oxazol-2-yl)methanol C₅H₇NO₃ 129.11 46.52 5.47 10.85
(2-Methyl-1,3-oxazol-5-yl)methanolC₅H₇NO₂113.1253.096.2412.38
[5-(methoxymethyl)-1,2-oxazol-3-yl]methanolC₆H₉NO₃143.1450.346.349.79
5-methoxy-2-methyl-4-phenyloxazole[8]C₁₁H₁₁NO₂189.2169.835.867.40
oxazol-2-yl-oxazol-5-yl-methanol[9]C₇H₆N₂O₃166.1450.613.6416.86

Table 2: Comparative elemental composition of (5-Methoxy-1,3-oxazol-2-yl)methanol and related oxazole derivatives.

Validated Experimental Protocol for CHN Elemental Analysis

This section details a robust, self-validating protocol for the determination of Carbon, Hydrogen, and Nitrogen content using a modern elemental analyzer, such as the PerkinElmer 2400 CHN Elemental Analyzer, which is designed for the rapid analysis of organic compounds.[6]

Principle of Operation

The methodology is based on the complete and instantaneous oxidation of the organic sample by "flash combustion." The resulting combustion gases are passed through a reduction chamber, separated, and then detected by a thermal conductivity detector (TCD).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard 1. Prepare Standard (e.g., Acetanilide) Blank 2. Prepare Blank (Empty Tin Capsule) Sample 3. Prepare Sample (1-2 mg in Tin Capsule) Weigh 4. Accurately Weigh (Microbalance) Sample->Weigh Combust 5. Flash Combustion (~950-1000°C, Pure O₂) Weigh->Combust Reduce 6. Gas Reduction (CO₂, H₂O, Nₓ, SOₓ → CO₂, H₂O, N₂, SO₂) (Copper @ ~650°C) Combust->Reduce Separate 7. Chromatographic Separation (GC Column) Reduce->Separate Detect 8. Detection (Thermal Conductivity Detector) Separate->Detect Calibrate 9. Calibration (Using Standard Result) Detect->Calibrate Calculate 10. Calculate Sample % (Based on Calibration Curve) Calibrate->Calculate Compare 11. Compare & Validate (Experimental vs. Theoretical) Calculate->Compare

Caption: Workflow for CHN elemental analysis.

Step-by-Step Methodology

1. Instrument Calibration and Validation:

  • Rationale: Calibration with a known, pure organic standard is critical for ensuring the accuracy of the thermal conductivity detector's response. Acetanilide is a common standard due to its high purity and stability.

  • Procedure:

    • a. Accurately weigh 1-2 mg of a certified elemental analysis standard (e.g., Acetanilide) into a tin capsule.

    • b. Analyze the standard. The results for C, H, and N should be within ±0.3% of the theoretical values for the standard.

    • c. Run a blank analysis using an empty, sealed tin capsule to zero the instrument baseline.

2. Sample Preparation:

  • Rationale: The sample must be homogenous and free of solvent to yield accurate results. A small sample size (1-2 mg) is used to ensure complete combustion.

  • Procedure:

    • a. Ensure the (5-Methoxy-1,3-oxazol-2-yl)methanol sample is a fine, homogenous powder. Dry the sample under a high vacuum for several hours to remove any residual solvents.

    • b. In a clean, static-free environment, accurately weigh 1-2 mg of the dried sample into a pre-cleaned tin capsule using a microbalance.

    • c. Seal the capsule tightly, ensuring no sample is lost, and shape it into a small sphere.

3. Instrumental Analysis:

  • Rationale: Heterocyclic nitrogen compounds can be challenging to combust completely.[6][7] Therefore, ensuring a sufficient supply of pure oxygen and a high combustion temperature (~950-1000 °C) is crucial for the complete conversion of the sample to its constituent oxides (CO₂, H₂O, Nₓ). The subsequent reduction step, typically using heated copper, converts nitrogen oxides (Nₓ) to N₂ gas for accurate detection.

  • Procedure:

    • a. Place the sealed sample capsule into the instrument's autosampler.

    • b. Initiate the analysis sequence. The instrument will drop the sample into the combustion furnace.

    • c. The combustion products are swept by a helium carrier gas through a reduction tube and then onto a gas chromatography column for separation.

    • d. The separated gases (N₂, CO₂, H₂O) are quantified by the thermal conductivity detector.

4. Data Interpretation:

  • Rationale: The industry-standard acceptance criterion for a pure compound is an experimental result that deviates no more than ±0.4% from the theoretical value for each element.

  • Procedure:

    • a. The instrument software will calculate the percentage of C, H, and N based on the calibration factor derived from the acetanilide standard.

    • b. Compare the experimental percentages to the theoretical values calculated in Table 1.

    • c. A deviation of ≤ ±0.4% indicates a high degree of purity. Larger deviations may suggest the presence of impurities, residual solvent, or an incorrect molecular structure.

References

  • Singh, P., & Kumar, A. (2019). Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Supplementary Information File. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (C.H.N.) analysis data for some prepared compounds. Available at: [Link]

  • PubChem. (5-methoxy-1,3-oxazol-2-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • Joshi, R., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Patel, H.B., et al. (2014). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. International Journal of Chemical and Physical Sciences. Available at: [Link]

  • Culmo, R.F. The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Scribd. Available at: [Link]

  • Joshi, R., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]

  • Guedes, G.P., et al. (2023). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI. Available at: [Link]

  • MySkinRecipes. [5-(methoxymethyl)-1,3-oxazol-4-yl]methanol. Available at: [Link]

  • Ghiuș, C., et al. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H). MDPI. Available at: [Link]

  • Supporting Information: Visible light-induced synthesis of polysubstituted oxazoles from diazo compounds. (2019). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • American Elements. Oxazol-5-ylmethanol. Available at: [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Available at: [Link]

  • DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Available at: [Link]

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Sources

Comparative Bioactivity Profile: Oxazole vs. Thiazole Methanol Scaffolds in Drug Design

[1]

Executive Summary

This guide provides a technical comparison of oxazole and thiazole methanol analogs (hydroxymethyl-substituted heterocycles) for medicinal chemists and drug developers.[1] While often treated as classical bioisosteres, the substitution of oxygen (oxazole) with sulfur (thiazole) fundamentally alters the physicochemical landscape—affecting lipophilicity (

1

Key Takeaway: Thiazole methanol analogs generally exhibit superior metabolic stability and lipophilicity , making them preferred for intracellular targets requiring membrane permeability (e.g., kinase inhibition).[1] However, oxazole analogs often demonstrate higher potency in antimicrobial applications (specifically antitubercular) where hydrogen bond acceptor capability is critical for target engagement.[1]

Physicochemical & Structural Basis

The "methanol" handle (

1
Table 1: Physicochemical Comparison of Scaffolds
FeatureOxazole ScaffoldThiazole ScaffoldImpact on Bioactivity
Heteroatom Oxygen (O)Sulfur (S)S is larger, more lipophilic; O is more electronegative.[1]
Electronegativity 3.44 (Pauling)2.58 (Pauling)Oxazole is a better H-bond acceptor; Thiazole is a weaker base.
Aromaticity LowerHigherThiazole has greater

-electron delocalization (resonance energy ~23 kcal/mol vs ~18 kcal/mol for oxazole).[1]
Lipophilicity Lower (

~0.[1]1)
Higher (

~0.[1]4)
Thiazole analogs penetrate cell membranes more effectively.
Metabolic Stability ModerateHighThiazole is resistant to oxidative metabolism; Oxazole can be prone to ring opening under hydrolytic stress.[1]
Van der Waals Radius 1.52 Å1.80 ÅThiazole fills larger hydrophobic pockets in enzyme active sites.

Comparative Biological Activity Data

The following data aggregates findings from antitubercular, antiviral, and antioxidant studies, highlighting where each scaffold excels.

Case Study A: Antitubercular Activity (Oxazole Advantage)

In studies targeting Mycobacterium tuberculosis (Mtb), the oxazole core often outperforms the thiazole.[1] The oxygen atom likely facilitates a critical hydrogen bond with the target protein that the sulfur atom cannot replicate due to its size and lower electronegativity.

Data Source: Journal of Medicinal Chemistry (derived from comparative SAR studies).[1]

Compound ClassTarget StrainMIC Range (

M)
Notes
Oxazole Analogs Mtb H37Rv1.0 – 9.0 High potency; likely due to tight H-bond network.[1]
Thiazole Analogs Mtb H37Rv4.0 – 34.0Lower potency; steric bulk of Sulfur may hinder binding.
Case Study B: Antioxidant & Antiviral Activity (Thiazole Advantage)

Thiazole methanol derivatives frequently show superior antioxidant capacity and antiviral potency (e.g., against HCMV and HIV).[1] The sulfur atom acts as a radical scavenger and improves the pharmacokinetic profile (half-life) of the drug.

Data Source: AIP Conference Proceedings & Antiviral Research.[1]

Compound ClassAssayPotency (IC50/EC50)Notes
Thiazole Methanol DPPH (Antioxidant)64.75 ppm Superior radical scavenging.[1]
Oxazole Methanol DPPH (Antioxidant)275.3 ppmSignificantly weaker antioxidant.
Thiazole Hybrid HIV-1 (Antiviral)77 – 180 nM Hydroxymethyl at C-4 position is critical for potency.

Mechanistic Visualization (SAR Logic)[1]

The following diagram illustrates the Structure-Activity Relationship (SAR) decision tree when choosing between these two scaffolds.

SAR_LogicStartLead Optimization(Scaffold Selection)DecisionPrimary Constraint?Start->DecisionPath_SolubilityNeed H-Bonding /SolubilityDecision->Path_SolubilitySolubility FocusPath_PermeabilityNeed Membrane Permeability /Metabolic StabilityDecision->Path_PermeabilityADME FocusOxazoleSelect OXAZOLE(-O- Heterocycle)Path_Solubility->OxazoleThiazoleSelect THIAZOLE(-S- Heterocycle)Path_Permeability->ThiazoleMech_OxMechanism:High ElectronegativityStrong H-Bond AcceptorOxazole->Mech_OxMech_ThMechanism:Lipophilic InteractionResistant to P450 OxidationThiazole->Mech_ThResult_OxOutcome:High Potency (in vitro)Lower CNS PenetrationMech_Ox->Result_OxResult_ThOutcome:Better BioavailabilityIntracellular TargetingMech_Th->Result_Th

Caption: Decision matrix for bioisosteric replacement. Oxazoles favor H-bond driven potency; Thiazoles favor pharmacokinetics.

Experimental Protocols

A. Synthesis of Methanol Analogs (Hantzsch Route)

Objective: Synthesize 2-amino-4-hydroxymethyl-thiazole/oxazole from common precursors.

Protocol:

  • Cyclization (Hantzsch Condensation):

    • Reagents: Thiourea (for thiazole) or Urea (for oxazole) + Ethyl 4-chloroacetoacetate.[1]

    • Conditions: Reflux in Ethanol (EtOH) for 4–6 hours.

    • Mechanism:[1][2][3] Nucleophilic attack of urea/thiourea on the

      
      -haloketone followed by dehydration.
      
    • Product: Ethyl 2-amino-thiazole-4-carboxylate (Ester intermediate).[1]

  • Reduction (Ester to Alcohol):

    • Reagents: Lithium Aluminum Hydride (

      
      ) or Sodium Borohydride (
      
      
      ) in Methanol/THF.[1]
    • Step: Dissolve ester in dry THF at 0°C. Add

      
       dropwise under Argon atmosphere.
      
    • Quench: Carefully add water/NaOH to quench excess hydride.

    • Purification: Column chromatography (EtOAc/Hexane).

    • Yield: Typically 70-85% for thiazoles; Oxazoles may require milder reduction (e.g., DIBAL-H) to prevent ring opening.

B. Biological Assay: MTT Cytotoxicity Screen

Objective: Compare the antiproliferative activity of the analogs on HepG2 cells.

Protocol:

  • Seeding: Plate HepG2 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (Oxazole-MeOH and Thiazole-MeOH) at serial dilutions (0.1 – 100

    
    M). Include DMSO control (<0.5%).
    
  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • MTT Addition: Add 10

    
    L MTT reagent (5 mg/mL) to each well. Incubate 4h.
    
  • Solubilization: Discard media. Add 100

    
    L DMSO to dissolve purple formazan crystals.
    
  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Synthesis Workflow Diagram

This workflow visualizes the parallel synthesis pathway for both analogs, highlighting the divergence in reagents.

Synthesis_WorkflowPrecursorEthyl 4-chloroacetoacetateReactionHantzsch Condensation(Reflux EtOH, 6h)Precursor->ReactionReagent_SThiourea(S Source)Reagent_S->ReactionReagent_OUrea(O Source)Reagent_O->ReactionIntermediate_SThiazole Carboxylate(Ester)Reaction->Intermediate_SPath AIntermediate_OOxazole Carboxylate(Ester)Reaction->Intermediate_OPath BReductionReduction(LiAlH4 / THF)Intermediate_S->ReductionIntermediate_O->ReductionProduct_SThiazole-4-Methanol(Target)Reduction->Product_SProduct_OOxazole-4-Methanol(Target)Reduction->Product_O

Caption: Parallel synthesis of methanol analogs via Hantzsch condensation and hydride reduction.

Conclusion & Strategic Recommendations

When selecting between oxazole and thiazole methanol scaffolds:

  • Select Thiazole if your target is intracellular (e.g., Kinases, HIV-RT) or requires high metabolic stability.[1] The sulfur atom confers lipophilicity that aids in crossing the blood-brain barrier (BBB) and cell membranes.

  • Select Oxazole if your target is extracellular or bacterial (e.g., M. tuberculosis), where specific hydrogen bonding interactions are the primary driver of potency.

  • The Methanol Handle: In both cases, the hydroxymethyl group should be utilized as a "warhead" anchor—it can be further oxidized to an aldehyde for covalent binding or esterified to create prodrugs with improved solubility.

References

  • BenchChem. (2025).[1][4] A Comparative Analysis of the Biological Activities of 1,3-Oxazole and 1,3-Thiazole Derivatives. Retrieved from

  • Journal of Medicinal Chemistry. (2012). Generation and exploration of new classes of antitubercular agents: The optimization of oxazoles and thiazoles. Retrieved from

  • AIP Conference Proceedings. (2018). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. Retrieved from

  • Antiviral Research. (2022).[1] Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against human cytomegalovirus. Retrieved from

  • Arabian Journal of Chemistry. (2022). The anti-HIV potential of imidazole, oxazole and thiazole hybrids: A mini-review. Retrieved from

Safety Operating Guide

Personal protective equipment for handling (5-Methoxy-1,3-oxazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Chemical Identity: (5-Methoxy-1,3-oxazol-2-yl)methanol CAS Number: 1510076-57-9 Molecular Formula: C₅H₇NO₃ Risk Category: Novel Chemical Entity (NCE) / Research Intermediate

As a Senior Application Scientist, I must emphasize that for NCEs like (5-Methoxy-1,3-oxazol-2-yl)methanol, the absence of a comprehensive toxicological dataset (e.g., LD50, carcinogenicity) does not imply safety. We operate under the Precautionary Principle : treat this compound as a potent bioactive agent capable of causing irritation, sensitization, or systemic toxicity until proven otherwise.

Quick-Reference Safety Matrix

ParameterSpecificationOperational Logic
Primary Hazard Potential Irritant / BioactiveOxazole cores are common pharmacophores; assume biological activity.
Physical State Low-melting Solid or Viscous OilHigh probability of aerosolization during weighing or transfer.
Skin Protection Double Nitrile (0.11 mm min)Prevents permeation of lipophilic organic intermediates.
Respiratory Fume Hood (Primary) / N95 (Secondary)Engineering controls are superior to PPE for volatile/dusty NCEs.
Storage 2-8°C, Inert Atmosphere (Ar/N₂)Prevents oxidation of the hydroxymethyl group and hydrolysis of the methoxy-oxazole.

Hazard Analysis & Risk Assessment (The "Why")

To select the correct PPE, we must understand the molecule's behavior. We do not simply follow a checklist; we analyze the Structure-Activity Relationship (SAR) .

  • The Oxazole Core: The 1,3-oxazole ring is aromatic but electron-rich. It facilitates interaction with biological targets (enzymes/receptors), increasing the risk that accidental exposure could trigger systemic effects.

  • The Hydroxymethyl Group (-CH₂OH): This primary alcohol functionality increases polarity but also provides a handle for metabolic oxidation to the corresponding aldehyde (potentially reactive/toxic) or carboxylic acid in vivo.

  • The 5-Methoxy Substituent: This ether linkage increases lipophilicity compared to the parent oxazole, potentially enhancing dermal absorption .

Personal Protective Equipment (PPE) Architecture

This protocol uses a "Defense-in-Depth" strategy. PPE is the final barrier, not the first.

A. Hand Protection: The "Double-Glove" Standard
  • Protocol: Wear two pairs of Nitrile gloves.

    • Inner Layer: Standard Nitrile (4 mil / 0.1 mm).

    • Outer Layer: Extended-cuff Nitrile (purple/blue, 5-6 mil).

  • Scientific Rationale:

    • Permeation: Methanol derivatives can permeate latex rapidly. Nitrile offers superior resistance to organic intermediates.

    • Breakthrough Time: If the outer glove is splashed, the inner glove provides the necessary "retreat time" (approx. 1-3 minutes) to safely doff and wash hands without skin contact.

    • Visual Indicator: Using different colors for inner/outer gloves allows immediate detection of breaches.

B. Respiratory Protection
  • Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary PPE (Outside Hood): If weighing outside a hood is unavoidable (not recommended) or during spill cleanup, use a Half-face respirator with P100/OV cartridges (Organic Vapor + Particulate).

  • Rationale: The volatility of low-molecular-weight oxazoles is often underestimated. Inhalation of vapors can bypass first-pass metabolism, delivering the compound directly to the bloodstream.

C. Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient for liquid handling where splashing is a risk.

  • Body: Lab coat (100% cotton or Nomex). Synthetic blends can melt onto skin if a fire occurs (oxazoles are flammable).

Operational Handling Protocols

Workflow 1: Safe Weighing & Transfer

Context: You are transferring 100 mg of (5-Methoxy-1,3-oxazol-2-yl)methanol for a reaction.

  • Static Control: Place an ionizing fan or anti-static gun near the balance.

    • Why? Dry organic powders/oils accumulate static charge, causing "fly-away" particles that contaminate the user.

  • The "Secondary Container" Rule: Never transport the primary vial across the lab. Place the vial inside a larger beaker or resealable bag before moving it to the balance.

  • Solubilization Strategy:

    • If possible, dissolve the compound in the reaction solvent (e.g., DCM, THF) inside the source vial before transfer.

    • Benefit: Handling a solution is safer than handling a dust/aerosol. Liquid transfer via syringe reduces exposure risk significantly.

Workflow 2: Spill Response (NCE Protocol)

Scenario: A vial drops and breaks inside the fume hood.

  • Immediate Action: Close the hood sash immediately to contain vapors.

  • Alert: Notify personnel to stay clear.

  • Neutralization:

    • Cover the spill with an inert absorbent (Vermiculite or Chemizorb). Do not use paper towels initially, as they increase surface area for evaporation.

    • Scoop absorbent into a hazardous waste bag.

    • Wipe surface with a mild surfactant (soap/water) followed by ethanol.

  • Disposal: Label as "Hazardous Waste - Toxic Organic Solid/Liquid (Oxazole Derivative)."

Visualizing the Safety Logic

The following diagram illustrates the decision matrix for PPE selection and handling based on the physical state of the compound.

SafetyLogic Start Start: Handling (5-Methoxy-1,3-oxazol-2-yl)methanol CheckState Check Physical State Start->CheckState IsSolid Solid / Powder CheckState->IsSolid IsLiquid Liquid / Oil CheckState->IsLiquid StaticRisk Risk: Aerosolization & Static IsSolid->StaticRisk VaporRisk Risk: Vapor Inhalation & Skin Absorption IsLiquid->VaporRisk ControlSolid Control: Anti-static Gun + Draft Shield StaticRisk->ControlSolid PPE_Core REQUIRED PPE: 1. Double Nitrile Gloves 2. Splash Goggles 3. Lab Coat ControlSolid->PPE_Core ControlLiquid Control: Syringe Transfer (No Open Pouring) VaporRisk->ControlLiquid ControlLiquid->PPE_Core Hood CRITICAL: Work inside Fume Hood PPE_Core->Hood

Caption: Decision logic for handling (5-Methoxy-1,3-oxazol-2-yl)methanol based on physical state hazards.

Disposal & Environmental Stewardship

As this is a bioactive intermediate, it must not enter the water supply.

  • Waste Stream: Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).

  • Container: High-Density Polyethylene (HDPE) or Glass.

  • Labeling: Must explicitly list "(5-Methoxy-1,3-oxazol-2-yl)methanol" and "Potential Bioactive Agent."

References

  • PubChem. (n.d.). (5-methoxy-1,3-oxazol-2-yl)methanol Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • MySkinRecipes. (n.d.). [5-(methoxymethyl)-1,3-oxazol-4-yl]methanol Product Specifications. Retrieved October 26, 2025, from [Link]

  • American Elements. (n.d.). Oxazol-5-ylmethanol Safety Data. Retrieved October 26, 2025, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.